An In-depth Technical Guide to 3-(2,6-Dichlorophenyl)propanoic Acid: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 3-(2,6-Dichlorophenyl)propanoic Acid: Properties, Synthesis, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2,6-dichlorophenyl)propanoic acid (CAS No. 51656-68-9) is a halogenated arylpropanoic acid. This class of molecules is of significant interest in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of chlorine atoms on the phenyl ring can profoundly influence the compound's physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the known properties, a proposed synthetic route, expected analytical characteristics, and a discussion of the potential biological significance of this compound, framed within the context of drug discovery and development.
Core Physicochemical and Structural Properties
A foundational understanding of a compound's physical and chemical properties is critical for its application in research and development, influencing everything from reaction conditions to formulation. The key identifiers and properties of 3-(2,6-dichlorophenyl)propanoic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 51656-68-9 | |
| Molecular Formula | C₉H₈Cl₂O₂ | |
| Molecular Weight | 219.06 g/mol | |
| IUPAC Name | 3-(2,6-dichlorophenyl)propanoic acid | |
| Appearance | White to cream-colored solid/crystals | |
| Melting Point | 94.5 - 103.5 °C | |
| pKa (Predicted) | ~4.5 | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water. | N/A |
| SMILES | C1=CC(=C(C(=C1)Cl)CCC(=O)O)Cl | |
| InChI Key | IDEOVPXKPDUXTP-UHFFFAOYSA-N |
Synthesis and Purification Protocol
While specific literature detailing the synthesis of 3-(2,6-dichlorophenyl)propanoic acid is sparse, a robust and logical pathway can be proposed based on established organic chemistry principles, particularly the malonic ester synthesis. This method offers a reliable means of forming the propanoic acid chain attached to the dichlorophenyl moiety.
Proposed Synthetic Pathway: Malonic Ester Synthesis
This two-step procedure involves the alkylation of a malonic ester with 2,6-dichlorobenzyl chloride, followed by hydrolysis and decarboxylation to yield the final product.
Caption: Figure 1: Proposed Malonic Ester Synthesis Workflow.
Step-by-Step Experimental Protocol
Materials:
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Diethyl malonate
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Sodium metal
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Absolute ethanol
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2,6-Dichlorobenzyl chloride
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Sodium hydroxide (NaOH)
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Concentrated hydrochloric acid (HCl)
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Step 1: Alkylation of Diethyl Malonate
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Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, which should be safely vented. The concentration of the resulting sodium ethoxide solution should be determined or calculated based on the mass of sodium used.
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Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring. This deprotonation step forms the nucleophilic enolate.
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Alkylation: Add a solution of 2,6-dichlorobenzyl chloride in ethanol to the reaction mixture dropwise. After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling, pour the reaction mixture into water and extract the product, diethyl (2,6-dichlorobenzyl)malonate, with diethyl ether. Wash the organic layer with brine, dry it over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
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Expert Insight: The use of a strong base like sodium ethoxide is crucial to quantitatively generate the malonate enolate for efficient alkylation. 2,6-Dichlorobenzyl chloride is chosen as the electrophile to introduce the desired substituted phenyl group. Refluxing ensures sufficient energy to overcome the activation barrier of the Sₙ2 reaction.
Step 2: Hydrolysis and Decarboxylation
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Saponification: Dissolve the crude product from Step 1 in an aqueous solution of sodium hydroxide. Heat the mixture to reflux. This step hydrolyzes both ester groups to carboxylates.
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Acidification: Cool the reaction mixture and carefully acidify it with concentrated HCl until the pH is strongly acidic (pH 1-2). This protonates the carboxylates to form a dicarboxylic acid intermediate.
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Decarboxylation: Continue to heat the acidified mixture. The malonic acid derivative is thermally unstable and will undergo decarboxylation (loss of CO₂) to form the final product, 3-(2,6-dichlorophenyl)propanoic acid.
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Isolation and Purification: The product may precipitate upon cooling. Collect the solid by filtration. If it remains as an oil, extract it with a suitable organic solvent. The crude product can be purified by recrystallization from a solvent system like ethanol/water or toluene to yield pure, crystalline 3-(2,6-dichlorophenyl)propanoic acid. The purity should be confirmed by melting point analysis and spectroscopy.
Analytical Characterization (Expected Spectra)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct sets of signals:
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Aromatic Protons: A multiplet between δ 7.0-7.4 ppm, integrating to 3H. This would consist of a triplet and a doublet, corresponding to the three protons on the dichlorophenyl ring.
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Methylene Protons (α to COOH): A triplet around δ 2.7-2.9 ppm, integrating to 2H. These protons are adjacent to the other CH₂ group.
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Methylene Protons (β to COOH): A triplet around δ 3.1-3.3 ppm, integrating to 2H. These protons are adjacent to the aromatic ring and the other CH₂ group, hence their distinct chemical shift.
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Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), integrating to 1H. This signal may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display seven unique signals:
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Carbonyl Carbon: One signal in the δ 170-180 ppm range, characteristic of a carboxylic acid.
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Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm). Two signals will represent the chlorine-bearing carbons (quaternary), and two will represent the CH carbons.
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Aliphatic Carbons: Two signals in the aliphatic region (δ 25-40 ppm) corresponding to the two methylene groups of the propanoic acid chain.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group:
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O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group of a carboxylic acid.
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C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.
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C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following features would be expected:
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Molecular Ion (M⁺): A prominent cluster of peaks around m/z 218, 220, and 222. The characteristic isotopic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which will be a key diagnostic feature.
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Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the aliphatic chain.
Biological Activity and Therapeutic Potential
Context within Arylpropanoic Acids
The arylpropanoic acid scaffold is a well-established pharmacophore in medicinal chemistry. Many compounds from this class, such as Ibuprofen and Naproxen, are potent non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of pain, inflammation, and fever. It is therefore highly plausible that 3-(2,6-dichlorophenyl)propanoic acid could exhibit similar COX-inhibitory activity.
Caption: Figure 2: Potential Mechanism via COX Enzyme Inhibition.
Influence of Dichloro Substitution
The 2,6-dichloro substitution pattern is particularly noteworthy. This substitution is found in the potent NSAID Diclofenac (a phenylacetic acid derivative). In Diclofenac, this substitution forces the phenyl rings into a non-planar conformation, which is believed to be crucial for its high affinity for the COX active site. A similar conformational constraint imposed by the 2,6-dichloro groups in 3-(2,6-dichlorophenyl)propanoic acid could potentially enhance its binding to biological targets.
Furthermore, halogenation is a common strategy in drug design to increase metabolic stability and lipophilicity, which can improve pharmacokinetic properties. Dichlorophenyl moieties are also present in compounds with demonstrated antimicrobial and anticancer activities, suggesting that the therapeutic potential of this molecule may extend beyond anti-inflammatory applications.
Future Research Directions
To fully elucidate the therapeutic potential, a systematic biological evaluation is required. A recommended screening cascade would include:
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In Vitro Enzyme Assays: Testing for inhibitory activity against COX-1 and COX-2 to determine potency and selectivity.
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Cell-Based Assays: Evaluating the compound's ability to reduce prostaglandin production in relevant cell lines (e.g., macrophages stimulated with lipopolysaccharide).
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Antimicrobial and Anticancer Screening: Assessing activity against a panel of bacterial, fungal, and cancer cell lines.
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Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess properties like metabolic stability and cell permeability.
Safety and Handling
Based on available safety data, 3-(2,6-dichlorophenyl)propanoic acid should be handled with appropriate precautions in a laboratory setting.
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Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-(2,6-Dichlorophenyl)propanoic acid is a compound with significant, albeit largely unexplored, potential in the field of drug discovery. Its structural similarity to known NSAIDs, combined with the strategic 2,6-dichloro substitution pattern, makes it a compelling candidate for investigation as an anti-inflammatory agent. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to produce, purify, and characterize this molecule, paving the way for the necessary biological studies to unlock its therapeutic value. Further research into its specific interactions with biological targets is warranted and could reveal novel applications beyond the traditional scope of arylpropanoic acids.
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